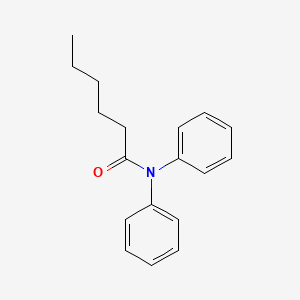
N,N-diphenylhexanamide
Übersicht
Beschreibung
N,N-diphenylhexanamide, also known as DPNA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications. DPNA is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy
Photodynamic Therapy (PDT) has emerged as a technique to treat cancer, bacterial, fungal, viral infections, and skin diseases. Research on ruthenium-containing photosensitizers (PSs) has been pivotal in this area. These PSs, developed with tuned photophysical and biological properties, are designed to target DNA and effectively combat various cancer cells and bacteria. For instance, a specific ruthenium complex exhibited a high phototoxic index and induced DNA damage in HeLa cells upon light irradiation, demonstrating significant potential in PDT (Heinemann, Karges, & Gasser, 2017).
Supramolecular Chemistry
Diphenylalanine, a building block in organic supramolecular chemistry, forms ordered assemblies with unique mechanical, optical, piezoelectric, and semiconductive properties. These structures are used in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. Research on diphenylalanine analogues, where the aliphatic chain between the peptide backbone and the phenyl ring is lengthened, resulted in distinctive microstructures with unique optical properties, demonstrating significant potential for a variety of applications (Pellach et al., 2016).
Brominated Flame Retardants
Studies on novel brominated flame retardants (NBFRs) focus on their environmental fate and behavior. These compounds, replacing some polybrominated diphenyl ethers (PBDEs), are used to meet fire safety regulations in various materials. Research has been directed toward understanding their production volumes, physico-chemical properties, environmental occurrence, metabolism, absorption, and human exposure. Identifying research gaps in analysis, environmental sources, fate, behavior, and human exposure of NBFRs is crucial (Covaci et al., 2011).
Nanotechnology and Biomedical Applications
The engineering of nanoparticles, particularly their physicochemical properties, is central to their use in biomedical applications. Nanoparticles are employed in imaging for genetic and autoimmune diseases, targeted drug delivery, and therapies like photodynamic therapy and hyperthermic tumor destruction. However, their toxicity remains a significant concern, requiring extensive research on the mechanisms and effects of this toxicity (Sukhanova et al., 2018).
Antioxidant Properties
Research on antioxidants, particularly in the context of oxidative stress, is extensive. Studies focus on the antiradical properties of different compounds using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. These studies aim to understand the effectiveness of antioxidants in various applications, emphasizing the importance of selecting appropriate reference compounds and methodologies (Mishra, Ojha, & Chaudhury, 2012).
Eigenschaften
IUPAC Name |
N,N-diphenylhexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-3-6-15-18(20)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBLZQASNILGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
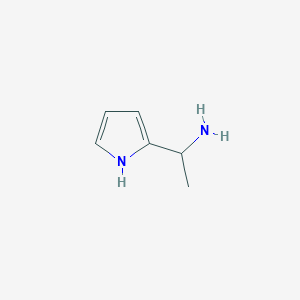
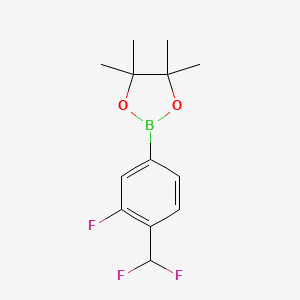
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)
![Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3019573.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)
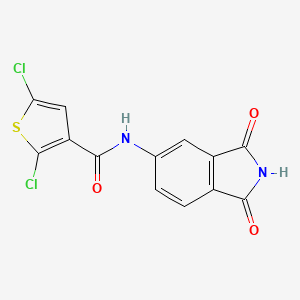
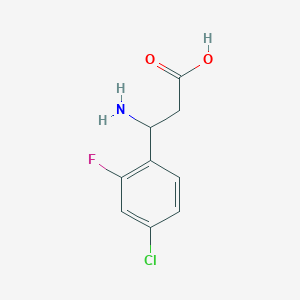
![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)
